

¹H and ¹⁹F NMR characterization of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde

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Compound of Interest

Compound Name: 2'-Trifluoromethyl-biphenyl-3-carbaldehyde

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A Comprehensive Guide to the ¹H and ¹⁹F NMR Characterization of **2'-Trifluoromethyl-biphenyl-3-carbaldehyde** and a Comparison with Analogous Structures

For researchers and professionals in the fields of synthetic chemistry and drug development, precise analytical characterization of novel molecules is paramount. **2'-Trifluoromethyl-biphenyl-3-carbaldehyde** is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This guide provides a detailed analysis of its expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features. Due to the absence of published experimental spectra for this specific molecule, this guide presents a comparative analysis based on the known NMR data of its structural fragments and closely related analogs. This approach offers a robust framework for the interpretation and prediction of the NMR spectra of **2'-Trifluoromethyl-biphenyl-3-carbaldehyde**.

Predicted ¹H and ¹⁹F NMR Spectral Data

The expected chemical shifts (δ) and coupling constants (J) for **2'-Trifluoromethyl-biphenyl-3-carbaldehyde** are extrapolated from the experimental data of biphenyl-3-carbaldehyde and 2-(trifluoromethyl)biphenyl. These values provide a reliable estimate for the characterization of the title compound.

Table 1: Predicted ¹H and ¹⁹F NMR Data for **2'-Trifluoromethyl-biphenyl-3-carbaldehyde**

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)	Predicted ¹⁹ F Chemical Shift (ppm)
Aldehyde-H	10.1	s	-	-
H-2	8.2	s	-	-
H-4	8.0	d	$J \approx 7.7$	-
H-5	7.7	t	$J \approx 7.7$	-
H-6	7.9	d	$J \approx 7.7$	-
H-3'	7.8	d	$J \approx 7.6$	-
H-4'	7.6	t	$J \approx 7.6$	-
H-5'	7.7	t	$J \approx 7.6$	-
H-6'	7.5	d	$J \approx 7.6$	-
-CF ₃	-	-	-	~ -58

Comparative Analysis with Structural Analogs

To substantiate the predicted values, a comparison with experimentally determined NMR data of relevant biphenyl derivatives is essential. The following tables summarize the ¹H and ¹⁹F NMR data for key structural analogs.

Table 2: Experimental ¹H NMR Data for Biphenyl Analogs

Compound	Aldehyde-H (ppm)	Aromatic Protons (ppm)
Biphenyl-3-carbaldehyde	10.08 (s)	8.10 (t, $J=1.7$ Hz), 7.92 (dt, $J=7.7, 1.4$ Hz), 7.83 (dt, $J=7.7, 1.4$ Hz), 7.60 (t, $J=7.7$ Hz), 7.50-7.35 (m)
Biphenyl-4-carbaldehyde	10.04 (s)	7.92 (d, $J=8.2$ Hz), 7.73 (d, $J=8.2$ Hz), 7.65 (d, $J=7.3$ Hz), 7.47 (t, $J=7.5$ Hz), 7.40 (t, $J=7.3$ Hz)
Biphenyl	-	7.61 (d, $J=7.3$ Hz), 7.44 (t, $J=7.5$ Hz), 7.34 (t, $J=7.3$ Hz) [1]

Table 3: Experimental ^{19}F NMR Data for Trifluoromethyl Aromatic Compounds

Compound	^{19}F Chemical Shift (ppm)	Reference
2-(Trifluoromethyl)biphenyl	-57.5	
1-Fluoro-2-(trifluoromethyl)benzene	-63.7	
Benzotrifluoride	-63.72	[2]

Experimental Protocols

A standardized protocol for acquiring high-quality ^1H and ^{19}F NMR spectra is crucial for accurate structural elucidation.

Sample Preparation

- Weigh approximately 5-10 mg of the solid sample of **2'-Trifluoromethyl-biphenyl-3-carbaldehyde**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) is a common choice.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (D1): 1-2 seconds.
 - Spectral Width (SW): Typically 0-12 ppm.
 - Temperature: 298 K.
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
 - Integrate the signals.

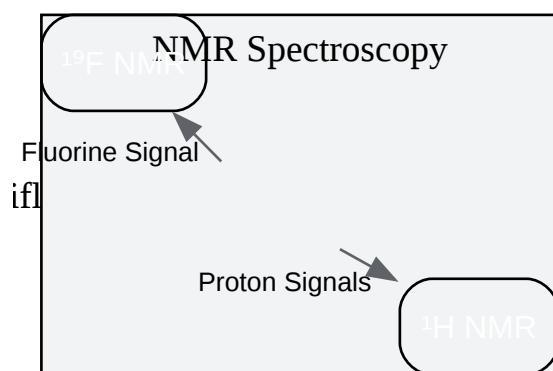
¹⁹F NMR Spectroscopy

- Spectrometer: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the proton frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).
- Solvent: Chloroform-d (CDCl_3).

- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
 - Number of Scans (NS): 64 to 256 scans.
 - Relaxation Delay (D1): 1-2 seconds.
 - Spectral Width (SW): A wide spectral width is recommended initially (e.g., -20 to -80 ppm) and can be narrowed based on the observed signal.
 - Temperature: 298 K.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Reference the spectrum to an external standard such as CFCl_3 (0 ppm) or an internal standard.[2]

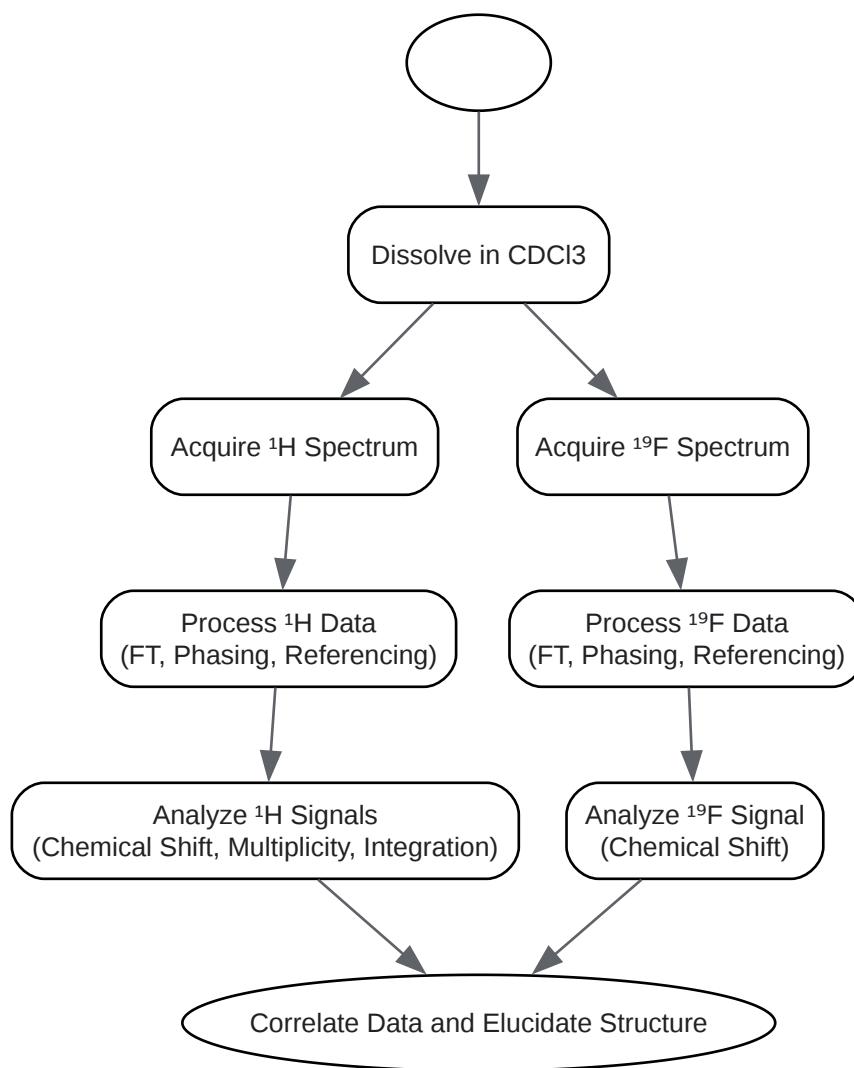
Structural and NMR Signal Correlation

The following diagrams illustrate the structure of **2'-Trifluoromethyl-biphenyl-3-carbaldehyde** and the logical workflow for its NMR characterization.



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Caption: Molecular structure and its corresponding NMR analyses.



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Caption: Workflow for NMR characterization of the target compound.

This comprehensive guide, through predictive data and comparative analysis, provides a solid foundation for the ^1H and ^{19}F NMR characterization of **2'-Trifluoromethyl-biphenyl-3-carbaldehyde**. The detailed experimental protocols and illustrative diagrams further aid researchers in their analytical endeavors.

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References

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